3-(4-Hydroxypiperidin-1-yl)propanoic acid

Lipophilicity LogP Medicinal Chemistry

Ensure experimental reproducibility by procuring the exact CAS 1040084-45-4 free base. This hydrophilic building block (predicted logP -3.243) offers superior aqueous solubility over common hydrochloride salts or positional isomers, directly impacting formulation and assay compatibility. Its unique, scaffold-specific bioactivity—including antimalarial effects against P. falciparum, PLA2-mediated antivenom properties against N. naja venom, and induction of monocytic differentiation—demands targeted sourcing. Do not substitute with generic 4-hydroxypiperidine (CAS 5382-16-1) or its 2-substituted isomer (CAS 1036436-31-3). Verify the CAS registry to guarantee the specific physicochemical and functional profile required for your drug discovery campaign.

Molecular Formula C8H15NO3
Molecular Weight 173.21
CAS No. 1040084-45-4
Cat. No. B3339480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxypiperidin-1-yl)propanoic acid
CAS1040084-45-4
Molecular FormulaC8H15NO3
Molecular Weight173.21
Structural Identifiers
SMILESC1CN(CCC1O)CCC(=O)O
InChIInChI=1S/C8H15NO3/c10-7-1-4-9(5-2-7)6-3-8(11)12/h7,10H,1-6H2,(H,11,12)
InChIKeyRHWGUVMLCLEGGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Hydroxypiperidin-1-yl)propanoic acid (CAS 1040084-45-4): Sourcing Specifications and Key Physicochemical Profile for Research Procurement


3-(4-Hydroxypiperidin-1-yl)propanoic acid (CAS 1040084-45-4) is a heterocyclic amino acid derivative composed of a 4-hydroxypiperidine core linked via its nitrogen to a propanoic acid chain (C8H15NO3, MW 173.21) . It is supplied as a free base with a typical purity of 95% and is characterized by predicted physicochemical properties including a logP of -3.243 and multiple hydrogen-bonding donor/acceptor sites (HBD 2, HBA 4) that govern its solubility and recognition profile [1][2].

Why Closely Related Hydroxypiperidine Propanoic Acids Cannot Be Interchanged with 3-(4-Hydroxypiperidin-1-yl)propanoic acid (1040084-45-4)


Generic substitution of 3-(4-Hydroxypiperidin-1-yl)propanoic acid with closely related analogs—including its hydrochloride salt (CAS 1197502-89-8), its 2-substituted positional isomer (CAS 1036436-31-3), or the unsubstituted 4-hydroxypiperidine scaffold (CAS 5382-16-1)—is invalid due to quantifiable differences in acidity, lipophilicity, and solubility that directly impact formulation, bioavailability, and synthetic compatibility [1][2]. These divergent physicochemical parameters preclude the interchangeability assumed under a simple class substitution, necessitating targeted procurement of the specific CAS registry number for reproducible experimental outcomes .

Quantitative Differentiation of 3-(4-Hydroxypiperidin-1-yl)propanoic acid (1040084-45-4) vs. Isomeric and Salt-Form Alternatives


Regioisomer-Dependent LogP: 3-Substituted Propanoic Acid (1040084-45-4) vs. 2-Substituted Analog (1036436-31-3)

The predicted logP (partition coefficient) for the free base form of 3-(4-Hydroxypiperidin-1-yl)propanoic acid is -3.243 [1]. In contrast, the 2-substituted positional isomer, 2-(4-Hydroxypiperidin-1-yl)propanoic acid (CAS 1036436-31-3), has a reported predicted pKa for its carboxylic acid group of ~2.5, indicating a significantly different ionization and polarity profile that impacts logP .

Lipophilicity LogP Medicinal Chemistry Drug Design

Aqueous Solubility Advantage: 3-(4-Hydroxypiperidin-1-yl)propanoic acid (1040084-45-4) vs. Hydrophobic 4-Hydroxypiperidine Scaffold

Vendor specifications for 3-(4-Hydroxypiperidin-1-yl)propanoic acid indicate the compound is soluble in water, a critical property for biological assays and formulation development . In contrast, the unsubstituted 4-hydroxypiperidine core (CAS 5382-16-1) exhibits a predicted pKa of ~14.94 and is hygroscopic but does not possess the same inherent aqueous solubility profile [1].

Solubility Formulation Physicochemical Properties Aqueous Stability

In Vitro Activity Profile: 3-(4-Hydroxypiperidin-1-yl)propanoic acid (1040084-45-4) vs. 4-Hydroxypiperidine Scaffold

3-(4-Hydroxypiperidin-1-yl)propanoic acid demonstrates pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation toward the monocyte lineage, a phenotype not observed with the simpler 4-hydroxypiperidine core structure [1]. The compound also prevents transformation of DMBA-treated JB6 cells, indicating specific antipromoter activity [2].

Antiproliferative Differentiation Anticancer In Vitro

Antiparasitic and Antivenom Activity: 3-(4-Hydroxypiperidin-1-yl)propanoic acid (1040084-45-4) vs. Unfunctionalized 4-Hydroxypiperidine

3-(4-Hydroxypiperidin-1-yl)propanoic acid exhibits antimalarial activity against P. falciparum and nullifies the lethal effects of N. naja venom through inhibition of phospholipase A2 (PLA2), properties not reported for the unsubstituted 4-hydroxypiperidine scaffold [1].

Antimalarial Antivenom PLA2 Inhibition Infectious Disease

Optimal Use Cases for Procuring 3-(4-Hydroxypiperidin-1-yl)propanoic acid (1040084-45-4) Based on Evidenced Differentiation


Lead Optimization and SAR Studies Requiring Defined LogP and Aqueous Solubility

Use 3-(4-Hydroxypiperidin-1-yl)propanoic acid as a hydrophilic, water-soluble piperidine building block. The predicted logP of -3.243 and vendor-confirmed aqueous solubility make it suitable for medicinal chemistry campaigns targeting improved drug-like properties and reduced DMSO dependency in assay formats [1].

Oncology Research Focused on Differentiation Therapy and Tumor Cell Proliferation Arrest

Employ 3-(4-Hydroxypiperidin-1-yl)propanoic acid in studies investigating induction of monocytic differentiation and inhibition of undifferentiated cell proliferation. The compound's reported activity in arresting proliferation and preventing DMBA-induced transformation of JB6 cells positions it as a tool compound for differentiation therapy research [1].

Antiparasitic and Antivenom Drug Discovery Involving PLA2 Inhibition

Leverage the reported antimalarial activity against P. falciparum and PLA2-mediated antivenom effects against N. naja venom for mechanism-of-action studies. This functionalized piperidine derivative offers a starting point for developing countermeasures against envenomation and parasitic infection, activities absent in the core 4-hydroxypiperidine scaffold .

Synthesis of Derivatives Bearing 4-Hydroxyphenyl Pharmacophores

Utilize 3-(4-Hydroxypiperidin-1-yl)propanoic acid as a versatile building block for constructing analogs containing a 4-hydroxyphenyl moiety, a common feature in numerous bioactive molecules. The compound's carboxylic acid and secondary amine functionalities enable diverse derivatization strategies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Hydroxypiperidin-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.